molecular formula C₁₇H₂₅NO₂ B1145275 (±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol CAS No. 51491-10-2

(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol

Cat. No.: B1145275
CAS No.: 51491-10-2
M. Wt: 275.39
InChI Key:
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Description

(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₅NO₂ and its molecular weight is 275.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Naphthalene Derivatives

The synthesis routes for naphthalene derivatives, including photocatalytic oxidation and cyclization processes, are critical in the development of eco-friendly and efficient methodologies. These synthetic approaches facilitate the creation of complex molecules with potential applications in drug development and materials science (Zhang You-lan, 2005).

Biological Activities and Medicinal Chemistry

Spirocyclic Derivatives as Antioxidants

Spirocyclic compounds, including those related to the compound of interest, exhibit significant antioxidant activities, which are crucial in the development of therapeutics for diseases associated with oxidative stress. This research underscores the therapeutic potential of spirocyclic derivatives in addressing a range of oxidative stress-related conditions (Karen Acosta-Quiroga et al., 2021).

Applications in Material Science

Plastic Scintillators

The integration of naphthalene derivatives into plastic scintillators demonstrates the versatility of these compounds in enhancing material properties such as scintillation efficiency and thermal stability. This application highlights the intersection of organic synthesis and materials science, offering insights into the design of advanced materials for radiation detection (V. N. Salimgareeva & S. Kolesov, 2005).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' involves the following steps: 1) synthesis of the spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' core, 2) introduction of the 2-aminoethyl group, and 3) installation of the methoxy group.", "Starting Materials": [ "1-naphthol", "cyclopentanone", "formaldehyde", "ammonium acetate", "2-bromoethylamine hydrobromide", "sodium hydride", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' core", "a) Condensation of 1-naphthol and cyclopentanone in the presence of formaldehyde and ammonium acetate to form 1-(cyclopent-2-en-1-yl)naphthalen-2-ol", "b) Cyclization of 1-(cyclopent-2-en-1-yl)naphthalen-2-ol with sodium hydride to form spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol'", "Step 2: Introduction of the 2-aminoethyl group", "a) Reaction of 2-bromoethylamine hydrobromide with spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' in the presence of a base to form '(±)-1'-(2-bromoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol'", "b) Substitution of the bromine with an amino group using sodium hydride and subsequent quenching with water to form '(±)-1'-(2-aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol'", "Step 3: Installation of the methoxy group", "a) Methylation of '(±)-1'-(2-aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' using methyl iodide and a base to form the final product '(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol'" ] }

CAS No.

51491-10-2

Molecular Formula

C₁₇H₂₅NO₂

Molecular Weight

275.39

Synonyms

1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol

Origin of Product

United States

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